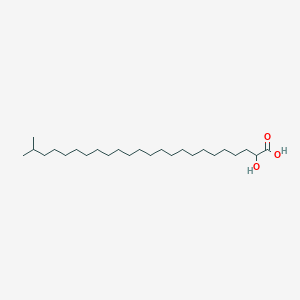
Tetracosanoic acid, 2-hydroxy-23-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetracosanoic acid, 2-hydroxy-23-methyl-, also known as methyl 2-hydroxy-tetracosanoate, is a long-chain fatty acid derivative. It is a methyl ester of tetracosanoic acid with a hydroxyl group at the second carbon and a methyl group at the twenty-third carbon. This compound is part of a class of fatty acids that are significant in various biological and industrial processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tetracosanoic acid, 2-hydroxy-23-methyl-, typically involves esterification reactions. One common method is the esterification of lignoceric acid (tetracosanoic acid) with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound often involves the extraction and purification from natural sources, such as wood tar or peanut oil, where lignoceric acid is present in small amounts. The extracted lignoceric acid is then subjected to esterification and hydroxylation reactions to produce the desired compound .
化学反応の分析
Types of Reactions
Tetracosanoic acid, 2-hydroxy-23-methyl-, undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Acid chlorides or anhydrides are used for esterification reactions.
Major Products Formed
Oxidation: Formation of 2-keto-23-methyltetracosanoic acid.
Reduction: Formation of 2-hydroxy-23-methyltetracosanol.
Substitution: Formation of various esters or ethers depending on the substituent used.
科学的研究の応用
Tetracosanoic acid, 2-hydroxy-23-methyl-, has several applications in scientific research:
Chemistry: Used as a standard in gas chromatography for the analysis of long-chain fatty acids.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential anti-inflammatory and anti-cancer properties.
Industry: Used in the production of surfactants, lubricants, and cosmetics
作用機序
The mechanism by which tetracosanoic acid, 2-hydroxy-23-methyl-, exerts its effects involves its interaction with cell membranes. The hydroxyl and methyl groups contribute to its unique properties, affecting membrane fluidity and permeability. It may also interact with specific enzymes and receptors, influencing various biochemical pathways .
類似化合物との比較
Similar Compounds
Lignoceric acid (Tetracosanoic acid): Similar structure but lacks the hydroxyl and methyl groups.
Behenic acid (Docosanoic acid): Shorter chain length with similar properties.
Cerotic acid (Hexacosanoic acid): Longer chain length with similar properties.
Uniqueness
Tetracosanoic acid, 2-hydroxy-23-methyl-, is unique due to the presence of both a hydroxyl group and a methyl group, which confer distinct chemical and physical properties. These modifications enhance its solubility and reactivity compared to other long-chain fatty acids .
特性
CAS番号 |
120903-52-8 |
|---|---|
分子式 |
C25H50O3 |
分子量 |
398.7 g/mol |
IUPAC名 |
2-hydroxy-23-methyltetracosanoic acid |
InChI |
InChI=1S/C25H50O3/c1-23(2)21-19-17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20-22-24(26)25(27)28/h23-24,26H,3-22H2,1-2H3,(H,27,28) |
InChIキー |
ZMMHVKLVXJXDTC-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCCCCCCCCCCCCCCCCCCCC(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Ethenyl-1-[2-(piperazin-1-yl)ethyl]piperazin-1-ium chloride](/img/structure/B14300543.png)
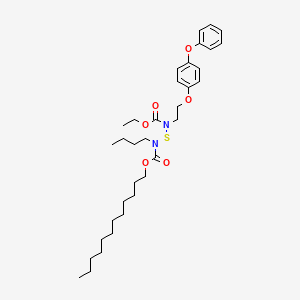

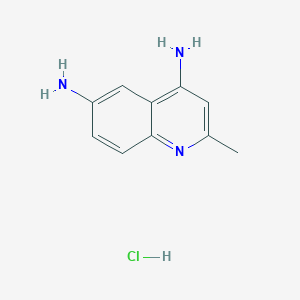
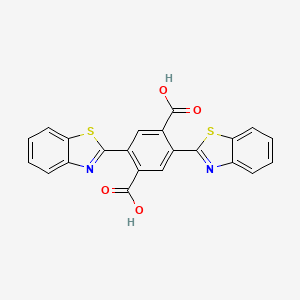
![2-Bromo-1,1,1,2,3,3-hexafluoro-3-[(trifluoroethenyl)oxy]propane](/img/structure/B14300564.png)
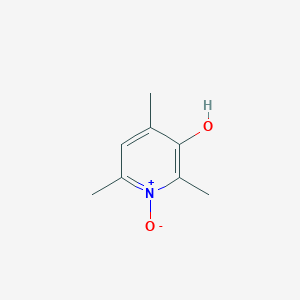
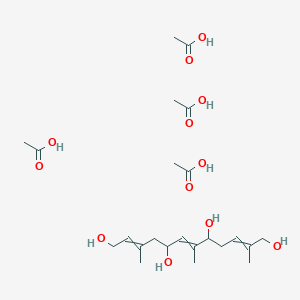
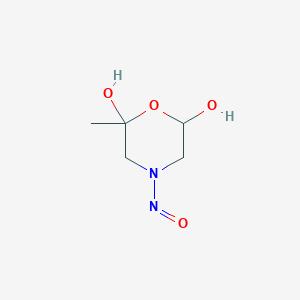
![N,N'-Bis[(3-hydroxybutoxy)methyl]urea](/img/structure/B14300588.png)
![3,3'-[Octane-1,8-diylbis(oxy)]dibenzoic acid](/img/structure/B14300589.png)
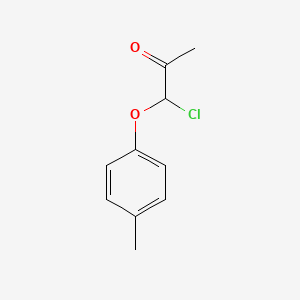
![[2-(4-Chlorophenyl)-3-phenyloxiran-2-yl]methanol](/img/structure/B14300605.png)
![1,3-Benzenedicarbonyl dichloride, 5-[(heptadecafluorononenyl)oxy]-](/img/structure/B14300606.png)
